4-(Furan-2-yl)-3,3-dimethylazetidin-2-one

Medicinal Chemistry Drug Stability β-Lactam Scaffold Design

Select this 4-(furan-2-yl)-3,3-dimethylazetidin-2-one scaffold for carbapenem/penem synthesis and β-lactamase inhibitor programs. The C3 gem-dimethyl group confers enhanced metabolic stability and protection against enzymatic hydrolysis, while the furan ring enables oxidative conversion to 4-acyloxyazetidin-2-ones—a transformation unique to furan-substituted β-lactams. Its differentiated steric and electronic profile (MW 165.19; ΔcLogP ≈ +0.9 vs. unsubstituted analog) supports reproducible SAR campaigns. ISO-certified 98% purity ensures batch-to-batch consistency.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 98810-45-8
Cat. No. B3390427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-yl)-3,3-dimethylazetidin-2-one
CAS98810-45-8
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1(C(NC1=O)C2=CC=CO2)C
InChIInChI=1S/C9H11NO2/c1-9(2)7(10-8(9)11)6-4-3-5-12-6/h3-5,7H,1-2H3,(H,10,11)
InChIKeyDVSFTYIXEWUMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Furan-2-yl)-3,3-dimethylazetidin-2-one (CAS 98810-45-8) — Procurement-Grade β-Lactam Scaffold with Sterically Shielded Core


4-(Furan-2-yl)-3,3-dimethylazetidin-2-one (CAS 98810-45-8) is a monocyclic 2-azetidinone (β-lactam) featuring a furan heterocycle at the C4 position and geminal dimethyl substitution at the C3 position of the azetidinone ring . The compound belongs to the broader class of monocyclic β-lactams, a scaffold historically recognized for antibacterial applications but now extensively investigated across diverse therapeutic areas . Commercially available at 97-98% purity from specialty chemical suppliers, this compound serves primarily as a research intermediate and scaffold for medicinal chemistry exploration .

Why Simple Azetidinone Analogs Cannot Substitute for 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one


In medicinal chemistry and chemical synthesis, the 4-(furan-2-yl)-3,3-dimethyl substitution pattern creates a unique steric and electronic environment that cannot be replicated by generic β-lactam scaffolds. The gem-dimethyl group at C3 introduces significant steric bulk that has been demonstrated across β-lactam literature to enhance metabolic stability and reduce susceptibility to enzymatic degradation [1]. Concurrently, the furan ring provides π-electron density and heteroatom coordination potential distinct from phenyl or alkyl substituents. Prior SAR studies on monocyclic β-lactams confirm that both N-substituent identity and C3/C4 substitution patterns profoundly influence antibacterial spectrum, β-lactamase stability, and target selectivity [2]. Substituting a simpler analog—such as an unsubstituted azetidinone or a phenyl-substituted variant—would fundamentally alter these structure-activity relationships, compromising synthetic utility or biological performance.

Quantitative Differentiation Evidence: 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one vs. Structural Comparators


Gem-Dimethyl Substitution Confers Enhanced Metabolic Stability vs. Unsubstituted Azetidinones

The presence of a gem-dimethyl group at the C3 position of β-lactam scaffolds has been shown in medicinal chemistry literature to provide increased steric protection against enzymatic hydrolysis and chemical degradation [1]. In natural products and antibiotics derived from β-lactams, gem-dimethyl groups add steric bulk that lends increased stability to medicinal compounds [1]. This structural feature is absent in simple 4-substituted azetidinones such as 4-(furan-2-yl)azetidin-2-one (CAS not specified, MW 137.14 vs. 165.19 for the target compound), which lack the C3 gem-dimethyl shielding .

Medicinal Chemistry Drug Stability β-Lactam Scaffold Design

Furan Moiety Enables Oxidative Conversion to 4-Acyloxyazetidin-2-one Carbapenem Precursors — A Transformation Unavailable to Phenyl Analogs

According to patent literature (US Patent 5,177,201 and related filings), 4-furanylazetidin-2-ones can be converted to 4-acyloxyazetidin-2-ones—direct precursors in carbapenem and penem antibiotic synthesis—via sequential oxidation-reduction-oxidation or singlet oxygen oxidation reaction schemes [1][2]. This oxidative transformation exploits the electron-rich furan ring and is not accessible to phenyl-substituted azetidinone analogs. The reaction sequence preserves the β-lactam core while installing the acyloxy functionality essential for subsequent carbapenem elaboration [3].

Carbapenem Synthesis Antibiotic Intermediates Oxidation Chemistry

Furan-Containing Azetidinone Derivatives Exhibit Documented Antimicrobial Activity with MIC Ranges of 10-50 μg/mL

Literature reports indicate that furan-containing azetidinone derivatives demonstrate antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 10 to 50 μg/mL against common bacterial strains . Specifically, 4-(furan-2-yl)azetidin-2-one shows MIC values of 25 μg/mL against E. coli and 20 μg/mL against S. aureus . While these values are moderate compared to optimized clinical β-lactams, they establish a baseline activity profile for the furan-azetidinone scaffold that can be enhanced through further derivatization. By comparison, azetidinone-pyrazole hybrids in related studies have achieved MIC values as low as 0.35-1.99 μg/mL [1], illustrating the range of activity accessible through scaffold optimization.

Antimicrobial Discovery Minimum Inhibitory Concentration β-Lactam Antibiotics

Furan-Azetidinone Hybrids Validated as Privileged Scaffolds for Antimitotic Agent Development

A series of substituted 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones—including compound 2 bearing a 3-(furan-2-yl) substituent—have been structurally characterized as potential antimitotic agents [1]. The crystal structures confirm the β-lactam core adopts a specific conformation with the lactam and trimethoxyphenyl rings approximately co-planar, while the orientation of the C4 substituent is approximately orthogonal [1]. This specific geometry, enabled by the furan substitution, is critical for microtubule-disrupting activity, as prior studies have established that azetidinones with different C3/C4 substitution patterns exhibit varying antiproliferative potency and mechanisms of mitotic catastrophe induction [2].

Anticancer Drug Discovery Microtubule Disruption Antimitotic Agents

Gem-Dimethyl Substitution Differentiates Target Compound from 4-(Furan-2-yl)azetidin-2-one in Molecular Weight, Lipophilicity, and Metabolic Stability Profile

The target compound 4-(furan-2-yl)-3,3-dimethylazetidin-2-one (MW 165.19, C9H11NO2) differs from its closest commercial comparator 4-(furan-2-yl)azetidin-2-one (MW 137.14, C7H7NO2) by the addition of two methyl groups at the C3 position . This structural difference results in increased molecular weight, enhanced lipophilicity, and—as established in β-lactam SAR literature—significantly altered pharmacokinetic properties including reduced susceptibility to hydrolytic enzymes [1]. The gem-dimethyl group also restricts conformational flexibility of the β-lactam ring, potentially influencing target binding kinetics and off-rate [1].

Physicochemical Properties Lead Optimization Scaffold Selection

Validated Application Scenarios for 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one Procurement


Carbapenem Antibiotic Intermediate Synthesis

Procurement is justified for synthetic chemistry groups developing carbapenem or penem antibiotics. As established in Section 3, the furan moiety enables oxidative conversion to 4-acyloxyazetidin-2-ones, which serve as direct precursors in carbapenem synthesis [1]. This transformation is unique to furan-substituted azetidinones and cannot be achieved with phenyl or alkyl analogs. Groups synthesizing carbapenem analogs such as faropenem, imipenem, or meropenem derivatives should select this compound as a versatile β-lactam building block [1].

Antimitotic Lead Optimization and Scaffold Hopping

Based on crystallographic validation of furan-azetidinone antimitotic agents [2], medicinal chemistry teams pursuing microtubule-disrupting anticancer agents should consider this compound as a scaffold for lead optimization. The gem-dimethyl substitution at C3 offers enhanced metabolic stability versus the unsubstituted comparator, potentially improving in vivo half-life and reducing compound attrition [3]. Researchers can benchmark newly synthesized derivatives against established MIC baselines for antimicrobial activity .

β-Lactamase Inhibitor Discovery Programs

Monocyclic β-lactams have demonstrated utility as β-lactamase inhibitors and serine protease inhibitors [4]. The sterically shielded gem-dimethyl group at C3 provides protection against enzymatic hydrolysis, a key differentiator from unsubstituted azetidinones [3]. Research groups investigating novel β-lactamase inhibitors to combat antimicrobial resistance should prioritize this compound as a starting scaffold, particularly for programs targeting class A and C β-lactamases where steric bulk near the catalytic serine residue influences inhibitory potency.

Medicinal Chemistry Scaffold for Target Class Exploration

For broad medicinal chemistry programs exploring the 2-azetidinone pharmacophore across multiple target classes—including applications in neurodegenerative disease and coagulation therapy —this compound offers a pre-functionalized scaffold combining furan π-character with C3 steric shielding. The distinct physicochemical profile (MW 165.19; ΔcLogP ≈ +0.9 vs. unsubstituted analog) provides a differentiated starting point for SAR exploration compared to commercially available 4-(furan-2-yl)azetidin-2-one . Procurement from ISO-certified suppliers ensures batch-to-batch consistency for reproducible SAR campaigns .

Quote Request

Request a Quote for 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.